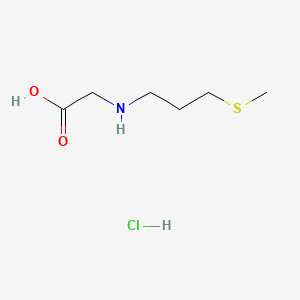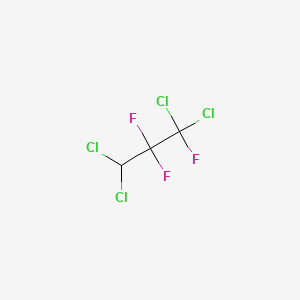
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane is an organohalogen compound with the molecular formula C₃HCl₄F₃. It is known for its unique combination of chlorine and fluorine atoms attached to a propane backbone. This compound is of interest due to its various applications in industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane can be synthesized through the halogenation of propane derivatives. The process typically involves the reaction of propane with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of catalysts such as copper-substituted α-chromium oxide treated with hydrogen fluoride at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, although this is less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the compound.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical.
Major Products:
Substitution: Products include various halogenated propanes.
Reduction: Products include partially dehalogenated propanes.
Oxidation: Products include oxidized derivatives, though these are less common.
Applications De Recherche Scientifique
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential pharmaceutical applications, though its use is limited due to toxicity concerns.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetrachloro-1,2,2-trifluoropropane involves its interaction with cellular components. The compound can disrupt cellular membranes and proteins due to its lipophilic nature. It may also interfere with enzymatic activities by binding to active sites or altering protein structures. The exact molecular targets and pathways are still under investigation, but its effects are primarily attributed to its halogenated structure .
Comparaison Avec Des Composés Similaires
- 1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane
- 1,1,3,3-Tetrafluoro-1,2,2,3-tetrachloropropane
- 1,1,2-Trichloro-1,3,3,3-tetrafluoropropane
Comparison: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms. Compared to similar compounds, it has distinct physical and chemical properties, such as boiling point, reactivity, and solubility. These differences make it suitable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
422-52-6 |
|---|---|
Formule moléculaire |
C3HCl4F3 |
Poids moléculaire |
235.8 g/mol |
Nom IUPAC |
1,1,3,3-tetrachloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3HCl4F3/c4-1(5)2(8,9)3(6,7)10/h1H |
Clé InChI |
VSPRXIMPHWEJMN-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


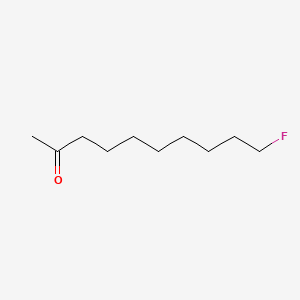
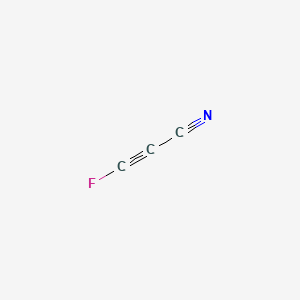
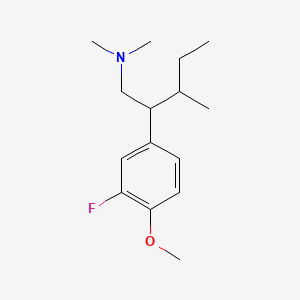
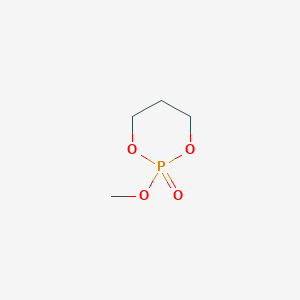
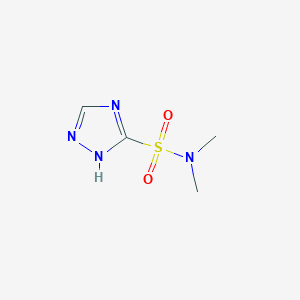
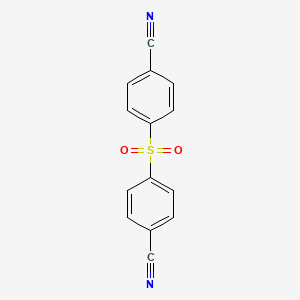
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
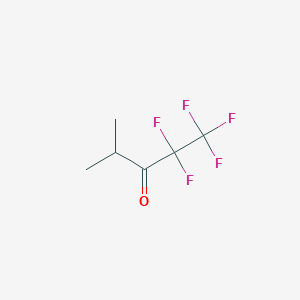
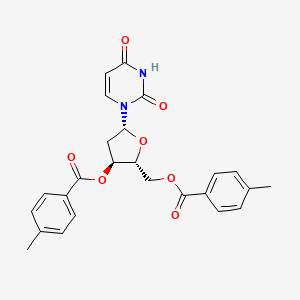
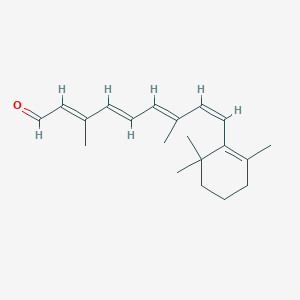
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
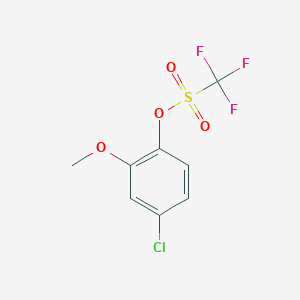
![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)
